(Z)-3-ethyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
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Description
The compound “(Z)-3-ethyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one” is a type of acrylonitrile derivative . It is synthesized by the base-catalysed condensation reaction of 2-morpholinoquinoline-3-carboxaldehydes and 2-cyanomethylbenzimidazoles .
Synthesis Analysis
The synthesis of this compound involves a base-catalysed condensation reaction of 2-morpholinoquinoline-3-carboxaldehydes and 2-cyanomethylbenzimidazoles . This is followed by a regiospecific reduction of the C—C double bond in the acrylonitrile moiety .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a base-catalysed condensation reaction and a subsequent regiospecific reduction of the C—C double bond in the acrylonitrile moiety .Scientific Research Applications
Cytotoxic Activity in Cancer Research
One of the significant applications of derivatives similar to (Z)-3-ethyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is in cancer research. Compounds like this have shown cytotoxic activity against cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. This suggests potential for use in cancer treatment research (C. T. Nguyen et al., 2019).
GSK-3 Inhibition
Another important application is in the synthesis of compounds that act as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a protein kinase involved in various cellular processes. Derivatives of thioxothiazolidinone have been synthesized with potential as GSK-3 inhibitors, which could have implications in treating diseases like Alzheimer's (S. Kamila & E. Biehl, 2012).
Antimicrobial Activity
These compounds also exhibit antimicrobial activity. Studies have synthesized and tested various derivatives for their effectiveness against bacterial and fungal strains, showing promise in developing new antimicrobial agents (YN Spoorthy et al., 2021).
Structural and Computational Analysis
Structural and computational analysis of these derivatives provides insights into their chemical properties. Research in this area includes X-ray diffraction and NMR studies, helping to understand the molecular structure and potential interactions of these compounds (N. Khelloul et al., 2016).
Anticancer and Antitrypanosomal Activity
Further applications include the synthesis of derivatives with both anticancer and antitrypanosomal activities. These compounds have shown effectiveness against certain human tumor cell lines and parasites like Trypanosoma brucei, suggesting potential therapeutic applications (S. Holota et al., 2019).
Antitumor and Anti-Inflammatory Activity
Lastly, research has identified certain derivatives with notable antitumor and anti-inflammatory activities, surpassing known comparison drugs in their action. This highlights their potential in developing new treatments for cancer and inflammatory diseases (V. Horishny et al., 2020).
properties
IUPAC Name |
(5Z)-3-ethyl-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-2-22-18(23)16(26-19(22)25)12-14-11-13-5-3-4-6-15(13)20-17(14)21-7-9-24-10-8-21/h3-6,11-12H,2,7-10H2,1H3/b16-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQQQIYMEQKXOG-VBKFSLOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)SC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCOCC4)/SC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-ethyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one |
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